2-(N-BOC-N-methylamino)-5-bromopyridine

Descripción general

Descripción

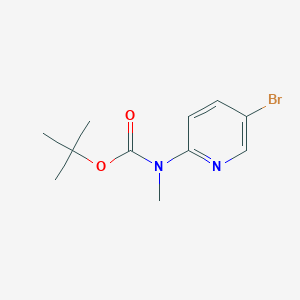

2-(N-BOC-N-methylamino)-5-bromopyridine is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (BOC) protected N-methylamino group at the 2-position. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromopyridine as the starting material.

N-Methylation: The pyridine nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

BOC Protection: The N-methylated pyridine is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base like triethylamine to introduce the BOC protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(N-BOC-N-methylamino)-5-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the BOC group.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Deprotection Reactions: The major product is 2-(N-methylamino)-5-bromopyridine.

Coupling Reactions: Products include biaryl compounds and other complex molecules.

Aplicaciones Científicas De Investigación

2-(N-BOC-N-methylamino)-5-bromopyridine has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of functional materials and polymers.

Biological Studies: The compound is used in the study of biological pathways and enzyme interactions.

Mecanismo De Acción

The mechanism of action of 2-(N-BOC-N-methylamino)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of active pharmaceutical ingredients. The BOC protecting group provides stability during synthetic transformations, and its removal under acidic conditions reveals the active amine functionality, which can interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-(N-BOC-N-methylamino)pyridine: Similar structure but lacks the bromine atom at the 5-position.

2-(N-BOC-N-methylamino)benzoic acid: Similar protecting group and amine functionality but different core structure.

2-(N-BOC-N-methylamino)ethanol: Similar protecting group and amine functionality but different core structure.

Uniqueness

2-(N-BOC-N-methylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the BOC-protected N-methylamino group. This combination allows for selective reactions at the bromine site and the ability to deprotect the amine group under controlled conditions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

2-(N-BOC-N-methylamino)-5-bromopyridine is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a therapeutic agent targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position of the pyridine ring and a tert-butoxycarbonyl (BOC) protected N-methylamino group. This configuration is expected to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Adenosine Receptors : Research indicates that compounds with similar structures can act as antagonists for human adenosine A3 receptors (hA3R), which are implicated in various pathophysiological conditions, including cancer and inflammation. The bromine substitution enhances binding affinity by fitting into the receptor's orthosteric pocket .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes relevant to metabolic pathways, which could be beneficial in treating diseases like diabetes.

Biological Activity Data

Case Studies

- Adenosine Receptor Study : A study investigated the binding affinity of various brominated pyridine derivatives, including this compound. Results indicated that the addition of bromine significantly improved antagonistic activity against hA3R, suggesting its potential in developing high-affinity antagonists for therapeutic use .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards non-small cell lung carcinoma cells, indicating its potential as an anticancer agent. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis .

- Enzyme Inhibition : Research on glycosidase inhibitors revealed that derivatives of this compound showed promising inhibitory activity, with implications for managing type 2 diabetes by affecting carbohydrate metabolism.

Propiedades

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZSPWLJTZRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458469 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-01-7 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.